molecular formula C17H17ClN2O3 B2866110 N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide CAS No. 2034358-90-0

N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Cat. No.: B2866110
CAS No.: 2034358-90-0
M. Wt: 332.78
InChI Key: JNKDGJIJEZXEEV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a carboxamide linkage and a cyclopropylmethoxy chain. This molecular architecture is frequently explored in medicinal chemistry and drug discovery research, particularly for developing kinase inhibitors . Compounds with similar structures have been investigated for their potential to interact with essential enzyme families, such as plasmodial kinases PfGSK3 and PfPK6, which are novel targets for antimalarial therapy . The chloromethoxyphenyl and cyclopropylmethoxy groups are common pharmacophores intended to optimize molecular properties like lipophilicity and metabolic stability . The amide bond within its structure is a key functional group in biomolecules, and its study contributes to understanding hydrogen bonding interactions and conformational rigidity in drug-receptor complexes . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring their use complies with all applicable laws and regulations.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-22-15-5-4-13(18)9-14(15)20-17(21)12-6-7-19-16(8-12)23-10-11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKDGJIJEZXEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methoxylation can be performed using methanol and a suitable catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of a dehydrating agent like thionyl chloride or carbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary and may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound shares structural motifs with several analogs, though differences in core scaffolds and substituents lead to divergent properties:

Compound Name Core Structure Key Substituents Hypothetical Implications Reference
N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide Pyridinecarboxamide - 5-Chloro-2-methoxyphenyl (carboxamide N)
- Cyclopropylmethoxy (pyridine C2)
Enhanced lipophilicity (cyclopropyl) may improve membrane permeability vs. linear chains.
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Quinoline-urea - 5-Chloro-2-methoxyphenyl
- 2-Methylquinoline
Urea linkage may increase hydrogen bonding but reduce metabolic stability vs. carboxamide
Tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) Quinazoline - 3-Chlorophenyl
- 6,7-Dimethoxy
Quinazoline core likely targets EGFR kinases; chloro and methoxy groups enhance selectivity
MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide) Pyridinecarboxamide - Sulfonamide-quinolinyl
- Ethynyl linker
Sulfonamide and quinolinyl groups may confer distinct target affinity vs. cyclopropylmethoxy

Functional Group and Pharmacokinetic Considerations

  • Carboxamide vs. Urea Linkage : The carboxamide group in the target compound may offer better metabolic stability compared to urea-based analogs like PQ401, which are prone to hydrolysis.
  • Cyclopropylmethoxy vs.
  • Chloro-Methoxyphenyl Motif : Shared with PQ401 and tyrphostin AG1478, this group is often associated with improved target binding in kinase inhibitors, suggesting a possible common therapeutic niche.

Hypothetical Target Affinity and Selectivity

However, the pyridinecarboxamide core may shift selectivity toward non-EGFR targets, such as Trk receptors, which are modulated by related pyridine derivatives.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that may influence its biological interactions:

  • 5-chloro-2-methoxyphenyl : This moiety may enhance the compound's interaction with various biological targets due to its electronegative chlorine and methoxy substituents.
  • Cyclopropylmethoxy : This group can affect the compound's lipophilicity and steric properties, potentially influencing absorption and distribution in biological systems.
  • Pyridine core : Known for its role in various bioactive compounds, this structure may contribute to the compound's pharmacological efficacy.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects on cancer cell lines, particularly through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The presence of specific substituents can modulate inflammatory pathways, making such compounds potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting a broad spectrum of antimicrobial activity.

Antitumor Activity

A study investigating the structure-activity relationship (SAR) of related compounds highlighted the potential of pyridine derivatives in targeting cancer cell pathways. For example, this compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest at G1 phase
HeLa (Cervical)10.0Inhibition of DNA synthesis

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines in macrophage cultures. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Toxicological studies indicate low cytotoxicity in non-target cells, supporting its potential as a therapeutic agent.

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